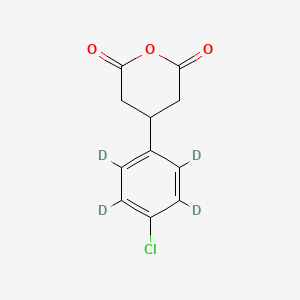

3-(4-Chlorophenyl)glutaric-d4 Anhydride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Chlorophenyl)glutaric-d4 Anhydride is the labelled analogue of 3-(4-Chlorophenyl)glutaric Anhydride . It is a compound useful in organic synthesis .

Synthesis Analysis

The synthesis of 3-(4-Chlorophenyl)glutaric acid, a related compound, can be achieved from Ethyl acetoacetate and 4-Chlorobenzaldehyde .Molecular Structure Analysis

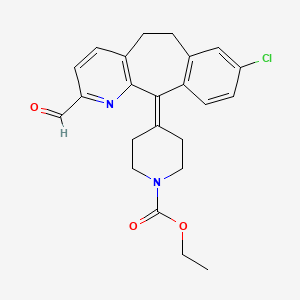

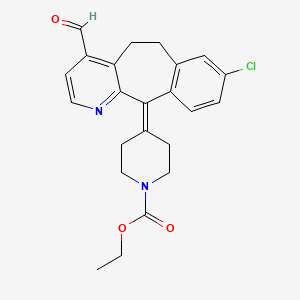

The molecular formula of 3-(4-Chlorophenyl)glutaric-d4 Anhydride is C11H9ClO3 . The molecular weight is 228.66 g/mol . The IUPAC name is 4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Chlorophenyl)glutaric-d4 Anhydride include a molecular weight of 228.66 g/mol . The compound has a topological polar surface area of 43.4 Ų . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 228.0491288 g/mol .科学的研究の応用

Proteomics Research

3-(4-Chlorophenyl)glutaric-d4 Anhydride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a biochemical tool to modify proteins and peptides, aiding in the identification and quantification of proteins in complex biological samples.

Metabolic Pathway Analysis

The compound’s stable isotope labeling feature allows researchers to trace metabolic pathways in vivo safely . By incorporating this compound into specific metabolic precursors, scientists can study the flow of these precursors through metabolic networks.

Environmental Pollutant Standards

In environmental science, 3-(4-Chlorophenyl)glutaric-d4 Anhydride serves as a standard for stable isotope-labeled compounds used in the detection of pollutants . It helps in the accurate quantification of environmental contaminants in air, water, soil, and food.

作用機序

Target of Action

The primary target of 3-(4-Chlorophenyl)glutaric-d4 Anhydride is the GABA-B receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission .

Mode of Action

3-(4-Chlorophenyl)glutaric-d4 Anhydride acts as an agonist at the GABA-B receptor . This means it binds to the receptor and activates it, leading to an increase in the receptor’s function .

Biochemical Pathways

Upon activation of the GABA-B receptor, there is an increase in the conductance of potassium ions, which leads to hyperpolarization of the neuron . This makes it more difficult for the neuron to fire, thereby reducing neuronal excitability .

Pharmacokinetics

It is known to be soluble in chloroform , which suggests that it may have good lipid solubility and thus could potentially cross the blood-brain barrier.

Result of Action

The activation of the GABA-B receptor by 3-(4-Chlorophenyl)glutaric-d4 Anhydride leads to a decrease in neuronal excitability . This can result in muscle relaxation, making it potentially useful in the treatment of conditions such as spasticity .

特性

IUPAC Name |

4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZRLOJECISNAO-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2CC(=O)OC(=O)C2)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675754 |

Source

|

| Record name | 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)glutaric-d4 Anhydride | |

CAS RN |

1189700-43-3 |

Source

|

| Record name | 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[4-[2-(5-Acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563496.png)

![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)